molecular formula C13H15N3O2 B11074638 3-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11074638
M. Wt: 245.28 g/mol
InChI Key: UPAKEYCYLNWGKI-UHFFFAOYSA-N
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Description

N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is a heterocyclic compound that belongs to the phthalazine family This compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of isopropylamine with 3-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted phthalazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of disease-related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ISOPROPYL-3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its isopropyl and methyl groups provide distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-methyl-4-oxo-N-propan-2-ylphthalazine-1-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-8(2)14-12(17)11-9-6-4-5-7-10(9)13(18)16(3)15-11/h4-8H,1-3H3,(H,14,17)

InChI Key

UPAKEYCYLNWGKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN(C(=O)C2=CC=CC=C21)C

Origin of Product

United States

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